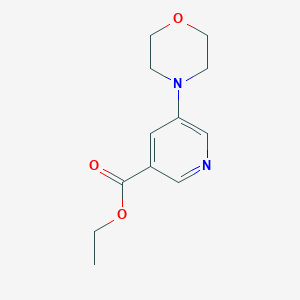

Ethyl 5-morpholin-4-ylpyridine-3-carboxylate

Cat. No. B8637556

M. Wt: 236.27 g/mol

InChI Key: YVFUGIJRZGYUOX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

ethyl 5-bromonicotinate (200 mg, 0.87 mmol), morpholine (0.083 mL, 0.96 mmol), sodium 2-methylpropan-2-olate (167 mg, 1.74 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (17.11 mg, 0.04 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (19.90 mg, 0.02 mmol) were suspended in dioxane (5 mL) and sealed into a microwave tube. The reaction was heated to 100 °C for 1 hour in the microwave reactor and cooled to RT. LCMS analysis appeared to indicate addition of 2 morpholine rings and the reaction was abandoned.

Quantity

4.35e-05 mol

Type

catalyst

Reaction Step Five

Quantity

2.17e-05 mol

Type

catalyst

Reaction Step Five

Yield

0%

Identifiers

|

CUSTOM

|

307

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.35e-05 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.005 L

|

|

Type

|

solvent

|

|

Smiles

|

C1COCCO1

|

Step Three

|

Name

|

|

|

Quantity

|

0.000956 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.000869 mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C1=CC(=CN=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

4.35e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

|

|

Name

|

|

|

Quantity

|

2.17e-05 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCOC(=O)C1=CC(=CN=C1)N2CCOCC2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 0% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |